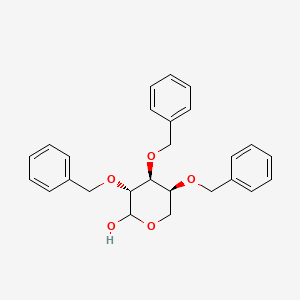

2,3,4-Tri-O-benzyl-L-arabinopyranose

Description

Significance of Protected Monosaccharides in Complex Molecule Construction

The polyhydroxy nature of monosaccharides means that their hydroxyl groups possess similar reactivity, making selective reactions at a single site nearly impossible without a deliberate strategy. This is where the concept of "protecting groups" becomes critical. A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from participating in a reaction. medchemexpress.com

In carbohydrate synthesis, protecting groups are essential tools that allow chemists to:

Differentiate between multiple hydroxyl groups: By selectively protecting certain hydroxyls, others are left free to react.

Control reactivity: Protecting groups can influence the electronic and steric environment of the sugar ring, thereby controlling the reactivity of the molecule. researchgate.net

Direct stereochemical outcomes: Certain protecting groups, particularly at the C-2 position, can influence the stereoselectivity of glycosylation reactions, ensuring the formation of the desired anomeric linkage (α or β). frontiersin.orgnih.gov

Without the use of protecting groups, the synthesis of even simple disaccharides would be inefficient and yield complex mixtures of products, making the construction of more elaborate molecules exceptionally difficult. medchemexpress.com

Strategic Role of 2,3,4-Tri-O-benzyl-L-arabinopyranose as a Versatile Synthetic Intermediate

This compound is a key example of a protected monosaccharide that serves as a versatile synthetic intermediate. Its strategic importance stems from a combination of its core L-arabinose structure and the specific nature of its protecting groups.

The benzyl (B1604629) (Bn) ether protecting groups at the C-2, C-3, and C-4 positions are a cornerstone of modern carbohydrate synthesis. They are prized for their stability across a wide range of reaction conditions, including both acidic and basic environments. This robustness allows for extensive chemical manipulations at other positions of the molecule without risking the premature loss of these protecting groups. Crucially, all three benzyl groups can be removed simultaneously in a final step, typically through catalytic hydrogenation, a process known as debenzylation.

The most critical feature of this compound as a building block is its free hydroxyl group at the anomeric (C-1) position. This free "hemiacetal" allows the molecule to be readily converted into a variety of glycosyl donors. These donors, which may include glycosyl halides, trichloroacetimidates, or thioglycosides, are activated in the presence of a glycosyl acceptor (another molecule with a free hydroxyl group) to form a glycosidic bond. The non-participating nature of the O-benzyl group at the C-2 position is particularly important, as it is often employed in strategies aiming for the stereoselective synthesis of 1,2-cis glycosidic linkages.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1423035-43-1 biosynth.com |

| Molecular Formula | C₂₆H₂₈O₅ biosynth.com |

| Molecular Weight | 420.5 g/mol biosynth.com |

| Flash Point | 296.1 °C biosynth.com |

Evolution of Protecting Group Chemistry in Carbohydrate Synthesis

The chemistry of protecting groups for carbohydrates has evolved significantly. Early strategies often relied on acetals (like isopropylidene and benzylidene acetals) and base-labile esters (like acetates and benzoates). While effective, these groups had limitations. The complementary use of acid-stable but base-labile esters and base-stable but acid-labile acetals formed the basis of early orthogonal protection strategies.

The introduction of ether protecting groups, particularly the benzyl ether, was a major advancement. Benzyl ethers offer enhanced stability to both acidic and basic conditions, widening the range of possible chemical transformations. Their removal via mild catalytic hydrogenation provides a clean and efficient deprotection step. Silyl (B83357) ethers (e.g., TBDMS, TIPS) later emerged as another crucial class, offering tunable stability based on the steric bulk of the substituents on the silicon atom and selective removal using fluoride (B91410) ions.

This expansion of the protecting group repertoire has enabled the development of highly complex "orthogonal" and "chemo-selective" strategies. Orthogonal protection is a strategy that allows for the selective removal of one type of protecting group in the presence of others. This allows chemists to unmask specific hydroxyl groups at various stages of a synthesis to build up complex oligosaccharides in a controlled, stepwise manner.

Common Protecting Groups in Carbohydrate Synthesis

| Protecting Group Class | Examples | Key Characteristics |

|---|---|---|

| Ethers | Benzyl (Bn), p-Methoxybenzyl (PMB) | Stable to acid/base; removed by hydrogenation or oxidation (PMB). |

| Esters | Acetyl (Ac), Benzoyl (Bz) | Stable to acid; removed by base (saponification). Can act as participating groups. |

| Acetals/Ketals | Isopropylidene, Benzylidene | Stable to base; removed by acid. Often used to protect diols. |

| Silyl Ethers | TBDMS, TIPS | Stability is sterically controlled; removed by fluoride ions. |

Overview of L-Arabinose Derivatives as Precursors in Stereoselective Transformations

L-Arabinose, a C-2 epimer of L-ribose and a C-4 epimer of D-xylose, is a naturally occurring monosaccharide found widely in plants. Its unique stereochemical arrangement makes it and its derivatives valuable chiral starting materials for stereoselective synthesis. nih.gov The synthesis of novel mono- and di-O-protected L-arabinofuranoside derivatives has been described through regioselective acylations. amerigoscientific.com

Derivatives of L-arabinose are utilized as precursors for a range of important molecules. For instance, they are studied in the pharmaceutical industry for the synthesis of nucleoside analogues that exhibit antiviral and antitumor activity. nih.gov Furthermore, the nucleotide sugar UDP-β-L-arabinose is a required substrate in the biosynthesis of important polysaccharides in both plants and animals. nih.gov The ability to chemically synthesize protected L-arabinose building blocks, such as this compound, is therefore crucial for accessing these complex biological targets and their analogues for further study.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S)-3,4,5-tris(phenylmethoxy)oxan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSKDJMXBBFKKG-FVNVNRQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4 Tri O Benzyl L Arabinopyranose

Historical Approaches to Benzylation of L-Arabinose

Historically, the benzylation of monosaccharides, including L-arabinose, often involved non-selective methods that yielded complex mixtures of partially and fully benzylated products. These early approaches typically relied on strong bases and benzyl (B1604629) halides, leading to challenges in purification and characterization.

One of the foundational methods for ether formation, the Williamson ether synthesis, was a common strategy. This involved treating the sugar with a strong base, such as sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF), followed by the addition of benzyl bromide or benzyl chloride. While effective in forming benzyl ethers, achieving regioselectivity on a polyhydroxylated scaffold like L-arabinose was a significant hurdle. The relative acidities of the different hydroxyl groups and steric hindrance play a role in the substitution pattern, but often a statistical distribution of products was obtained, necessitating tedious chromatographic separation.

Early attempts at selective protection often exploited the differential reactivity of the hydroxyl groups. For instance, the primary hydroxyl group at C-5 is generally more reactive than the secondary hydroxyls. However, to obtain the desired 2,3,4-tri-O-benzyl derivative, a strategy to differentiate between the secondary hydroxyls at C-2, C-3, and C-4 was required. This often involved multi-step sequences of protection and deprotection, which were often lengthy and inefficient.

Modernized and Optimized Synthetic Pathways

Contemporary synthetic chemistry has ushered in more sophisticated and efficient strategies for the preparation of 2,3,4-Tri-O-benzyl-L-arabinopyranose. These methods emphasize regioselectivity and stereocontrol, minimizing the need for extensive protecting group manipulations.

Regioselective Benzylation Strategies

The development of regioselective benzylation techniques has been a significant advancement. One common approach involves the use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO). The reaction of a diol with dibutyltin oxide forms a cyclic stannylene acetal, which can then be selectively benzylated at one of the hydroxyl groups. The regioselectivity is influenced by the coordination of the incoming benzylating agent to the tin atom and the stereoelectronic properties of the diol. While this method is powerful, its application to achieve the specific 2,3,4-tribenzylation pattern on L-arabinose requires a carefully planned protecting group strategy for the other positions.

Another strategy involves exploiting the subtle differences in the reactivity of the hydroxyl groups under specific conditions. For example, starting with a pre-existing glycoside, such as methyl L-arabinopyranoside, can lock the sugar in the pyranose form. Subsequent benzylation can then be attempted under controlled conditions (e.g., using a limited amount of benzylating agent or a less reactive base) to favor the formation of the desired tribenzylated product. However, achieving high yields of a single isomer remains a challenge.

A more direct and often higher-yielding approach involves the synthesis of a precursor that already has the desired substitution pattern, which is then converted to the target hemiacetal. For instance, the synthesis of a fully protected arabinopyranoside, followed by the selective removal of a protecting group at the anomeric position, is a common and effective strategy.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Methyl α-L-arabinopyranoside | 1. NaH, BnBr, DMF; 2. Acidic hydrolysis | This compound | Moderate | General Method |

| L-Arabinose | Multi-step protection/deprotection and benzylation | This compound | Variable | General Strategy |

Anomeric Control in Initial Derivatization of L-Arabinose

Controlling the anomeric configuration (α or β) is crucial in carbohydrate synthesis. In the case of L-arabinose, which exists in equilibrium between its pyranose and furanose forms in solution, initial derivatization is key to locking in the desired pyranoside ring structure.

The formation of glycosides, such as methyl or benzyl arabinopyranosides, is a common first step. The stereochemical outcome of glycosylation is influenced by several factors, including the solvent, temperature, and the nature of the catalyst and the protecting groups on the sugar. The anomeric effect generally favors the formation of the α-anomer in pyranosides. For L-arabinose, this would mean the substituent at C-1 is in an axial orientation.

Modern glycosylation methods, such as those employing trichloroacetimidate (B1259523) or thioglycoside donors, offer excellent control over the anomeric stereochemistry. By preparing a 2,3,4-tri-O-benzyl-L-arabinopyranosyl trichloroacetimidate or thioglycoside, a glycosyl donor is created that can be used to form α- or β-glycosidic linkages with high fidelity, depending on the reaction conditions and the participating ability of the protecting groups.

Conversion of Furanoside to Pyranoside Forms via Benzylated Intermediates

L-Arabinose has a propensity to exist in the furanose form, and many synthetic procedures may initially yield arabinofuranoside derivatives. The conversion of a protected arabinofuranoside to the more thermodynamically stable pyranoside is a critical transformation in many synthetic routes.

This isomerization can often be achieved under acidic conditions. For example, treatment of a benzylated methyl arabinofuranoside with a strong acid can lead to the cleavage of the glycosidic bond, allowing the sugar to re-equilibrate to the more stable pyranose form, which can then be trapped by the alcohol. The equilibrium between the furanose and pyranose forms is influenced by the nature of the protecting groups. Bulky benzyl groups can influence the conformational preferences of the sugar ring, and careful selection of reaction conditions is necessary to favor the desired pyranoside.

Purification and Isolation Methodologies for Synthetic Intermediates

Flash chromatography is a primary and widely used technique for purifying these synthetic intermediates. teledynelabs.comresearchgate.net Given that the benzylated intermediates are significantly less polar than the starting sugar, normal-phase chromatography on silica (B1680970) gel is highly effective. teledynelabs.com A solvent system, typically a mixture of non-polar and moderately polar solvents such as hexanes and ethyl acetate (B1210297), is used to elute the compounds from the column. The polarity of the eluent is carefully adjusted to achieve optimal separation of the desired product from impurities. Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to identify the appropriate solvent mixture for the column chromatography. researchgate.net

For achieving very high levels of purity (≥99.5%), which may be necessary for subsequent demanding glycosylation reactions, High-Performance Liquid Chromatography (HPLC) can be employed. nih.gov Both normal-phase and reverse-phase HPLC can be utilized. teledynelabs.com Recent developments have shown that stationary phases like pentafluorophenyl or phenyl hexyl can offer superior separation for protected carbohydrates compared to traditional C18 columns. nih.gov Recycling HPLC (R-HPLC) is another advanced technique that can be used to purify protected carbohydrates to homogeneity. nih.gov

After chromatographic purification, the fractions containing the pure compound are combined, and the solvent is removed under reduced pressure. The resulting purified intermediate, which may be an oil or a solid, is then thoroughly dried to remove residual solvents before being characterized (e.g., by NMR spectroscopy) and used in the next synthetic step. researchgate.netuj.edu.pl Crystallization can also be a powerful purification method if the intermediate is a stable, crystalline solid, often yielding material of very high purity. google.com

Table 2: Purification Techniques for Intermediates

| Technique | Description | Typical Application |

|---|---|---|

| Flash Column Chromatography | A rapid form of preparative liquid chromatography using a stationary phase (commonly silica gel) and pressurized gas to drive the mobile phase. teledynelabs.com | Primary purification of crude reaction mixtures to separate the benzylated intermediate from polar impurities and excess reagents. |

| Thin-Layer Chromatography (TLC) | An analytical technique used to separate non-volatile mixtures. | Used to monitor reaction progress and determine appropriate solvent systems for flash chromatography. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | A technique that uses high pressure to pass a solvent through a column packed with fine particles, providing high-resolution separations. nih.gov | Final purification step to achieve very high purity (≥99.5%) of the intermediate or final product. nih.gov |

| Crystallization | A process where a solid forms from a solution, melt, or more rarely deposited directly from a gas. | Used for purification when the desired compound is a solid that can be readily crystallized from a suitable solvent system. google.com |

Chemical Reactivity and Transformation Mechanisms

Role of the Anomeric Center in Reactivity

The anomeric center (C-1) is the most reactive site on the arabinopyranose ring. libretexts.orglibretexts.org It is a hemiacetal, a functional group that can be readily converted into a glycosidic bond. masterorganicchemistry.com This enhanced reactivity is due to the presence of two oxygen atoms attached to the same carbon, which facilitates the departure of the hydroxyl group upon activation. libretexts.orglibretexts.org

The anomeric hydroxyl group is the focal point for glycosylation reactions. nih.gov For this hydroxyl group to be substituted by a nucleophile (the glycosyl acceptor), it must first be converted into a good leaving group. This "activation" is typically achieved under acidic conditions, which protonate the hydroxyl, allowing it to leave as a water molecule. libretexts.org The resulting electrophilic anomeric carbon is then susceptible to nucleophilic attack. libretexts.org

The reactivity of the hemiacetal hydroxyl is significantly greater than that of the other alcoholic hydroxyls on the sugar ring. researchgate.net This inherent difference allows for selective reactions at the anomeric position, a cornerstone of protecting group-free glycosylation strategies. beilstein-journals.org Various methods have been developed to activate this specific hydroxyl group, transforming it into reactive intermediates like glycosyl halides, trichloroacetimidates, or sulfoxides, thereby preparing the molecule for coupling with a glycosyl acceptor. nih.gov

Protecting groups do more than just prevent unwanted side reactions; they profoundly influence the reactivity and stereoselectivity of the anomeric center. nih.govwiley-vch.denih.gov In 2,3,4-Tri-O-benzyl-L-arabinopyranose, the benzyl (B1604629) ethers at positions C-2, C-3, and C-4 play a critical role.

Unlike acyl protecting groups (e.g., acetate (B1210297), benzoate), which can participate in the reaction through neighboring group participation to favor the formation of 1,2-trans products, benzyl ethers are considered "non-participating". nih.gov This means the C-2 benzyl group does not form a cyclic intermediate to shield one face of the molecule during nucleophilic attack. The primary influence of benzyl groups is electronic and steric:

Steric and Conformational Effects : The bulky nature of the benzyl groups influences the conformational equilibrium of the pyranose ring. This steric hindrance can affect the trajectory of the incoming nucleophile, thereby influencing the stereochemical outcome of the glycosylation. researchgate.net For instance, bulky protecting groups can create a steric bias that favors the formation of one anomer over the other.

The absence of a participating group at C-2 often leads to the formation of a mixture of α (1,2-cis) and β (1,2-trans) glycosides, making stereocontrol a significant challenge. frontiersin.org

Investigation of Reaction Kinetics and Thermodynamics

The outcome of a glycosylation reaction is governed by both kinetic and thermodynamic factors. The formation of the thermodynamically more stable product is favored under conditions of equilibrium, whereas the kinetically favored product is the one that is formed fastest.

In the case of arabinopyranosides, the relative stability of the α and β anomers is influenced by the anomeric effect . This stereoelectronic effect generally describes the preference for an axial orientation of an electronegative substituent at the anomeric center, despite potential steric hindrance. scripps.edu This preference arises from a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C-1 substituent bond. scripps.edu

The balance between the sterically preferred equatorial β-isomer and the electronically preferred axial α-isomer can be subtle. mdpi.com Solvent polarity plays a crucial role; less polar solvents tend to enhance the anomeric effect, favoring the α-anomer, while more polar solvents can diminish it. scripps.edu

Cation clock reactions have been developed to probe the kinetics of glycosylation, revealing that these reactions exist on a continuum between SN1-like (dissociative, involving a free oxocarbenium ion) and SN2-like (associative, bimolecular) mechanisms. nih.govnih.gov The nature of the protecting groups, the glycosyl donor, the acceptor, and the reaction conditions all influence where a specific reaction falls on this mechanistic spectrum. beilstein-journals.orgnih.gov

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control in Glycosylation

| Factor | Favors Kinetic Product (Often 1,2-cis or mixture) | Favors Thermodynamic Product (Often 1,2-trans or governed by anomeric effect) |

|---|---|---|

| Temperature | Low temperatures (-78°C to 0°C) | Higher temperatures or prolonged reaction times allowing for equilibration |

| Solvent |

|

|

| Leaving Group | Highly reactive leaving groups (e.g., triflates) that promote rapid, irreversible reactions | Leaving groups that allow for reversible anomerization (e.g., some halides with Lewis acids) |

| Promoter/Catalyst | Strong, highly reactive promoters that lead to rapid ion formation | Weaker promoters or conditions that allow the system to reach equilibrium |

Mechanistic Studies of Key Transformations

Glycosylation reactions involving this compound are believed to proceed primarily through oxocarbenium ion intermediates. researchgate.netresearchgate.net The stereochemical outcome is determined by the way in which a nucleophile attacks this transient species.

Upon activation and departure of the leaving group from the anomeric center, a highly reactive glycosyl cation, known as an oxocarbenium ion, is formed. nih.govresearchgate.net This intermediate is characterized by a planar, sp²-hybridized anomeric carbon, with the positive charge delocalized onto the adjacent ring oxygen. nih.gov Computational and NMR studies on related systems have shown that these ions prefer a half-chair or envelope conformation to accommodate the planar C-1/C-2/O-5 segment. nih.govwiley-vch.de

The lifetime of these oxocarbenium ions is extremely short, on the order of picoseconds to nanoseconds in solution, making them difficult to observe directly under typical glycosylation conditions. researchgate.net However, their existence is inferred from reaction outcomes and has been confirmed by NMR spectroscopy in superacidic media where they can be generated and stabilized. nih.gov The nucleophilic acceptor can attack this planar intermediate from either the top (β-face) or bottom (α-face), leading to the formation of different anomers. wiley-vch.de

Achieving stereocontrol in the absence of a C-2 participating group is a central challenge in carbohydrate chemistry. For a donor like this compound, the formation of the 1,2-cis (α-L-arabinopyranoside) or 1,2-trans (β-L-arabinopyranoside) product depends on a delicate balance of several factors.

SN1-like Pathway : If a discrete, relatively long-lived oxocarbenium ion forms, the nucleophile can attack from either face. The product ratio is often determined by the intrinsic thermodynamic stability of the products (the anomeric effect often favoring the α-anomer).

SN2-like Pathway : Under conditions that favor a bimolecular mechanism (e.g., with a potent nucleophile and a good leaving group), the acceptor can attack the anomeric carbon as the leaving group departs, resulting in an inversion of configuration. For instance, starting with an α-anomeric donor (e.g., an α-trichloroacetimidate) could lead to the formation of a β-glycoside.

Solvent Participation : Solvents like diethyl ether or acetonitrile (B52724) can play a crucial role. Nitrile solvents, for example, are known to attack the anomeric center from the α-face to form a transient α-nitrilium ion intermediate. Subsequent attack by the glycosyl acceptor from the β-face results in the formation of the 1,2-trans (β) product.

Table 2: Strategies and Outcomes for Stereocontrol in Arabinopyranosylation

| Desired Product | General Strategy | Key Conditions | Plausible Mechanism |

|---|---|---|---|

| α-L-Arabinopyranoside (1,2-cis) | Thermodynamic Control / Halide-promoted Glycosylation |

| SN1-like, with the product ratio governed by the anomeric effect. |

| β-L-Arabinopyranoside (1,2-trans) | Solvent Participation / SN2 Displacement |

| Formation of an α-nitrilium ion intermediate, followed by SN2 attack by the acceptor from the β-face. |

| β-L-Arabinopyranoside (1,2-trans) | Pre-activation or Inverse Addition Protocols |

| SN2-like attack on a contact-ion pair or covalent glycosyl triflate intermediate. |

Stability and Degradation Pathways of the Benzylated Arabinopyranose Scaffold under Synthetic Conditions

The stability of this compound in synthetic chemistry is largely dictated by the reactivity of its constituent functional groups: the three O-benzyl ether protecting groups and the L-arabinopyranose ring, which includes a hemiacetal at the anomeric carbon. While the benzyl ethers provide robust protection under a wide range of conditions, particularly basic and mildly acidic environments, they are susceptible to cleavage under specific reductive, oxidative, and strongly acidic conditions. The pyranose structure itself is sensitive to conditions that affect acetals.

The primary degradation pathways for this compound involve the cleavage of the benzyl ether linkages or the opening/rearrangement of the pyranose ring. The specific pathway depends on the reagents and conditions employed.

Reductive Cleavage (Hydrogenolysis)

Catalytic hydrogenolysis is the most common and efficient method for the deprotection of benzyl ethers, representing a key degradation pathway in a synthetic sequence. lookchem.comorganic-chemistry.org This process involves the reductive cleavage of the benzylic carbon-oxygen bond.

Mechanism : The reaction is typically catalyzed by a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source, such as hydrogen gas (H₂). chemicalforums.com The catalyst facilitates the addition of hydrogen across the C-O bond, leading to the formation of a free hydroxyl group on the sugar and toluene (B28343) as a byproduct. researchgate.net Alternative hydrogen sources, like 1,4-cyclohexadiene, can be used in a process known as transfer hydrogenolysis, which can be beneficial when other reducible functional groups are present. organic-chemistry.org

Reactivity : The rate of this debenzylation can be significantly influenced by the electronic properties of the substituents on the aromatic ring. lookchem.com For the unsubstituted benzyl groups in this compound, the reaction proceeds under standard conditions.

Acid-Catalyzed Degradation

The benzylated arabinopyranose scaffold is susceptible to degradation under acidic conditions, which can affect both the pyranose ring and the benzyl ethers.

Pyranose Ring Instability : The hemiacetal at the anomeric position (C-1) is labile under acidic conditions. Protonation of the anomeric hydroxyl group can lead to the loss of water and the formation of an oxocarbenium ion intermediate. This can result in ring-opening or anomerization, producing a mixture of α and β anomers. biosynth.com For related benzylated sugars, hydrolysis using mixtures of acetic acid and aqueous mineral acids (like HCl) has been shown to cleave glycosidic linkages, highlighting the acid sensitivity of the core carbohydrate structure. mdpi.com

Benzyl Ether Cleavage : While generally stable to mild acids, the benzyl ethers can be cleaved under strong acidic conditions. organic-chemistry.org However, this method is less frequently used for deprotection due to the risk of undesired side reactions on the acid-sensitive carbohydrate core.

Oxidative Cleavage

The benzyl ether groups can be cleaved under specific oxidative conditions, although they are generally more robust than other benzyl-type protecting groups like the p-methoxybenzyl (PMB) ether. nih.govthieme-connect.de

Mechanism with DDQ : Oxidative cleavage can be achieved using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction proceeds via a single-electron transfer mechanism, forming a resonance-stabilized benzylic cation, which is then hydrolyzed to release the alcohol and the corresponding benzaldehyde.

Selectivity : Simple benzyl ethers react significantly more slowly with DDQ compared to electron-rich PMB ethers. organic-chemistry.orgnih.gov This difference in reactivity allows for the selective removal of PMB groups in the presence of benzyl groups, a common strategy in complex oligosaccharide synthesis. nih.gov Therefore, under conditions optimized for PMB cleavage, the this compound scaffold would be expected to remain largely intact. However, forcing conditions (e.g., excess DDQ, elevated temperatures) would lead to its degradation. Other strong oxidants, such as ozone, can also induce cleavage. organic-chemistry.org

Stability Under Basic Conditions

A key feature of the benzylated arabinopyranose scaffold is its high stability under a wide range of basic conditions. The benzyl ether linkages are not susceptible to cleavage by common bases such as sodium hydroxide, sodium hydride, or amine bases. This stability makes benzyl ethers ideal protecting groups for reactions that require basic reagents, such as ester saponification or other nucleophilic reactions.

The following tables summarize the stability and degradation pathways of the this compound scaffold.

| Condition/Reagent Class | Stability of Scaffold | Affected Functional Group(s) |

|---|---|---|

| Strongly Acidic (e.g., HCl, H₂SO₄) | Unstable | Benzyl Ethers, Anomeric Hemiacetal |

| Mildly Acidic (e.g., Acetic Acid) | Limited Stability | Anomeric Hemiacetal (Anomerization/Hydrolysis) |

| Basic (e.g., NaOH, NaH, Pyridine) | Stable | None |

| Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Unstable | Benzyl Ethers |

| Oxidative (e.g., DDQ, O₃) | Limited Stability / Unstable | Benzyl Ethers |

| Pathway | Typical Reagents | Bond(s) Cleaved | Resulting Products |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Benzyl C-O Ether | L-Arabinopyranose, Toluene |

| Acid Hydrolysis | Aqueous HCl or H₂SO₄ | Anomeric C-O, Benzyl C-O Ether | L-Arabinose, Benzyl Alcohol, Ring-Opened Products |

| Oxidative Cleavage | DDQ, H₂O | Benzyl C-O Ether | Partially debenzylated arabinopyranoses, Benzaldehyde |

Applications in Advanced Glycosylation Chemistry

2,3,4-Tri-O-benzyl-L-arabinopyranose as a Glycosyl Donor

In oligosaccharide synthesis, a glycosyl donor is a carbohydrate moiety that has been activated at its anomeric carbon, enabling it to react with a nucleophilic hydroxyl group of a glycosyl acceptor to form a glycosidic bond. This compound serves as a precursor to various effective glycosyl donors. The choice of the activating group (leaving group) at the anomeric position is critical and dictates the subsequent method of activation.

To be used as a glycosyl donor, the anomeric hydroxyl group of this compound must be converted into a suitable leaving group. Several classes of glycosyl donors can be prepared from this precursor, each with its own specific activation method.

Glycosyl halides, particularly bromides and chlorides, are among the earliest and most widely used glycosyl donors. The conversion of this compound into a glycosyl halide can be achieved through various standard methods. For instance, treating the corresponding thioglycoside with bromine is a convenient method for generating glycosyl bromides. synthose.com These reactions are often rapid and can be used in situ. The resulting 2,3,4-tri-O-benzyl-L-arabinopyranosyl bromide can then be activated in the presence of a glycosyl acceptor using a promoter, typically a heavy metal salt such as silver triflate or silver carbonate, in a process known as the Koenigs-Knorr reaction.

Thioglycosides are highly versatile glycosyl donors due to their stability during protecting group manipulations and the wide array of methods available for their activation. A thioglycoside of this compound, such as an ethyl or phenyl thioglycoside, can be prepared from the parent hemiacetal.

Activation of these stable thio-donors requires a thiophilic promoter system. A common and effective method involves the use of an electrophilic halogen source, such as N-iodosuccinimide (NIS), in combination with a catalytic amount of a strong Brønsted or Lewis acid, like trifluoromethanesulfonic acid (TfOH). umsl.edu The promoter activates the anomeric sulfur atom, facilitating its departure and the subsequent attack by the glycosyl acceptor. researchgate.net A variety of other promoters have been developed for thioglycoside activation, offering a broad toolkit for chemists to tune reactivity. nih.gov

| Promoter System | Description | Typical Conditions |

|---|---|---|

| NIS / cat. TfOH | A widely used, highly effective system for activating armed and disarmed thioglycosides. | CH₂Cl₂, Molecular Sieves, -40 °C to rt |

| IDCP (Iodonium dicollidine perchlorate) | A milder alternative to NIS/TfOH, useful for sensitive substrates. | CH₂Cl₂, Et₂O, Molecular Sieves, 0 °C to rt |

| DMTST (Dimethyl(methylthio)sulfonium triflate) | A potent thiophilic promoter, generated in situ from 1,3-dithiane (B146892) and sulfuryl chloride. | CH₂Cl₂, Molecular Sieves, -78 °C to rt |

| Cu(OTf)₂ or CuBr₂ | Copper salts can act as effective Lewis acids to activate thioglycosides, particularly more reactive "armed" donors. mdpi.com | CH₂Cl₂ or Toluene (B28343), rt |

| MeOTf (Methyl triflate) | One of the earliest methods, involving S-alkylation to generate a more labile leaving group. Due to high toxicity, its use is limited. | CH₂Cl₂, Molecular Sieves, rt |

The Schmidt trichloroacetimidate (B1259523) method is a powerful and widely adopted strategy for glycosidic bond formation. This compound can be converted into the corresponding glycosyl trichloroacetimidate by reacting the anomeric hydroxyl group with trichloroacetonitrile (B146778) in the presence of a catalytic amount of a strong base, such as 1,8-diazabicycloundec-7-ene (DBU) or sodium hydride. nih.govnih.gov

The resulting 2,3,4-tri-O-benzyl-L-arabinopyranosyl trichloroacetimidate is a stable, often crystalline compound that can be purified and stored. nih.gov It is activated for glycosylation under mild acidic conditions using a catalytic amount of a Lewis acid, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). This method is known for its efficiency and the high yields often obtained. researchgate.net

The outcome of a glycosylation reaction is profoundly influenced by the structure and reactivity of the glycosyl acceptor. The nucleophilicity of the acceptor's hydroxyl group is a key factor; more nucleophilic alcohols generally react faster. For instance, primary alcohols are typically more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, largely due to steric hindrance.

The protecting groups on the glycosyl acceptor also play a significant role. Electron-withdrawing protecting groups, such as acetyl or benzoyl esters, decrease the nucleophilicity of nearby hydroxyl groups, rendering them less reactive. Conversely, electron-donating groups like benzyl (B1604629) ethers can enhance reactivity. This differential reactivity allows for regioselective glycosylations in poly-hydroxylated acceptors where one hydroxyl group is significantly more reactive than others. For example, in the glycosylation of a diol, the reaction can often be directed selectively to the more accessible or more nucleophilic hydroxyl group.

Activation Methods for Glycosyl Donors

Stereoselectivity in O-Glycosylation Reactions

Controlling the stereochemistry at the newly formed anomeric center is one of the most critical aspects of glycosylation chemistry. For donors derived from this compound, the absence of a participating protecting group at the C-2 position means that stereocontrol cannot be achieved through the formation of a transient cyclic intermediate that shields one face of the molecule.

In such cases, the stereochemical outcome (the ratio of α- to β-glycosides) is determined by a complex interplay of several factors:

The Anomeric Effect: This electronic effect generally stabilizes the axial anomer (the α-anomer in the case of L-arabinopyranose). Under thermodynamically controlled conditions, the α-glycoside is often the favored product.

Reaction Mechanism: The reaction can proceed through a spectrum of mechanisms ranging from Sₙ2 to Sₙ1. A pure Sₙ2 pathway would involve the inversion of stereochemistry at the anomeric center. For example, an α-trichloroacetimidate would lead to a β-glycoside. An Sₙ1 pathway proceeds through a planar oxocarbenium ion intermediate, which can be attacked by the acceptor from either the α- or β-face.

Solvent Effects: Ethereal solvents like diethyl ether or dioxane can influence stereoselectivity. These solvents can coordinate to the intermediate oxocarbenium ion and favor the formation of the α-glycoside through an Sₙ2-like attack on the solvent-sugar complex.

Leaving Group and Promoter: The nature of the leaving group and the promoter system can dictate the lifetime and reactivity of the key intermediates, thereby influencing the stereochemical outcome. For instance, "in situ anomerization" protocols have been developed where the initially formed kinetic product can isomerize to the thermodynamically more stable anomer.

For non-participating donors like this compound, achieving high stereoselectivity often requires careful optimization of these reaction parameters to favor one reaction pathway over another.

Factors Governing α- and β-Selectivity

The formation of 1,2-cis (β for L-arabinose) or 1,2-trans (α for L-arabinose) glycosidic linkages from donors like this compound is a significant challenge. The stereoselectivity is governed by a delicate interplay of several factors, including electronic effects, the conformation of the pyranose ring, and the reaction environment. chemrxiv.orgnih.gov

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position over the sterically less hindered equatorial position. wikipedia.org This stereoelectronic effect arises from a stabilizing hyperconjugation interaction between a lone pair of the endocyclic ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. scripps.edunih.gov

For L-arabinopyranose derivatives, the pyranose ring can adopt two primary chair conformations: ¹C₄ and ⁴C₁. In the ¹C₄ conformation, the C2, C3, and C4 benzyl groups are in equatorial or pseudo-equatorial positions, which is sterically favorable. In this conformation, an α-linkage places the substituent in an equatorial orientation, while a β-linkage places it in an axial orientation.

According to the anomeric effect, the axial β-anomer should be electronically stabilized. However, the stereochemical outcome of a glycosylation reaction is determined by the transition state leading to the product. The reaction often proceeds through an oxocarbenium ion intermediate, which adopts a flattened half-chair or envelope conformation. nih.gov The facial selectivity of the incoming nucleophile's (glycosyl acceptor) attack on this planar intermediate determines the anomeric configuration. The α-L-arabinopyranoside is noted to be conformationally more flexible, which can influence reactivity and selectivity. nih.govuniversityofgalway.ie The final α/β ratio is thus a result of the competition between the electronically favored axial attack (leading to β) and the sterically favored equatorial attack (leading to α).

The choice of solvent plays a crucial role in directing the stereoselectivity of glycosylation, influencing both the reactivity of the glycosyl donor and the stability of key intermediates. mpg.dersc.orgrsc.org Solvents can be broadly categorized by their polarity and coordinating ability.

Non-participating Solvents: Solvents like dichloromethane (B109758) (DCM) and toluene are relatively non-polar and non-coordinating. In these environments, an Sɴ1-like mechanism is often favored, proceeding through a separated oxocarbenium ion-counterion pair. The stereoselectivity is then governed by the intrinsic facial bias of the oxocarbenium ion and the anomeric effect.

Coordinating Solvents (Nitriles): Solvents such as acetonitrile (B52724) can actively participate in the reaction. The nitrogen atom's lone pair can attack the oxocarbenium ion from the α-face to form a transient α-nitrilium ion intermediate. A subsequent Sɴ2-like displacement of the acetonitrile by the glycosyl acceptor occurs from the opposite (β) face, leading to the formation of the 1,2-cis-glycoside (β-L-arabinopyranoside). nih.govfrontiersin.org This effect, known as the nitrile solvent effect, is a powerful tool for achieving high β-selectivity in the absence of a C2 participating group.

The table below illustrates the general influence of solvent type on the stereochemical outcome for glycosyl donors lacking a C2 participating group.

| Solvent Type | Primary Intermediate | Typical Mechanism | Favored Product (for L-Arabinose) |

| Non-participating (e.g., Dichloromethane) | Oxocarbenium Ion | Sɴ1-like | Mixture of α and β, often α-favored |

| Coordinating (e.g., Acetonitrile) | α-Nitrilium Ion | Sɴ2-like inversion | β-anomer |

| Ether (e.g., Diethyl ether) | Oxocarbenium Ion | Sɴ1/Sɴ2 continuum | Often α-favored |

Reaction temperature is another critical parameter for controlling stereoselectivity. nih.gov Lowering the reaction temperature generally enhances selectivity by favoring the product formed via the transition state of lower free energy. In many glycosylation reactions, conducting the process at low temperatures (e.g., -78 °C) can significantly improve the ratio of one anomer over the other. acs.org

For instance, at lower temperatures, the formation of the thermodynamically more stable product may be favored if the reaction is under thermodynamic control. Conversely, under kinetic control, the product formed fastest (via the lowest activation energy barrier) will predominate. The influence of temperature can be complex; in some systems, a decrease in temperature favors β-product formation, while in others, selectivity for the α-anomer increases. mpg.de The precise effect is system-dependent, relying on the specific donor, acceptor, promoter, and solvent used. acs.org

Catalytic Systems for Stereoselective Glycosylation

The activation of a glycosyl donor derived from this compound requires a promoter or catalyst, which can be broadly classified as Lewis acids or Brønsted acids. bris.ac.uk

Lewis Acid Catalysis (e.g., Trifluoromethanesulfonic Anhydride (B1165640), Silver Zeolite, Fe(OTf)₃)

Lewis acids activate glycosyl donors by coordinating to the leaving group at the anomeric position, facilitating its departure and generating the key oxocarbenium ion intermediate.

Trifluoromethanesulfonic Anhydride (Tf₂O): This powerful promoter is often used in combination with a hindered base (like DTBMP) to activate thioglycosides or to form highly reactive glycosyl triflates in situ from other donors. dtu.dk For example, anomeric hydroxy sugars can be activated in a one-pot protocol using phthalic anhydride and triflic anhydride (Tf₂O). nih.govnih.gov The reaction proceeds through an intermediate glycosyl triflate, which is an exceptionally reactive species. The subsequent nucleophilic attack by the acceptor yields the glycoside. The stereoselectivity is highly dependent on the solvent and other conditions but can be steered toward either α or β products.

Silver Zeolite: Zeolites are porous aluminosilicate (B74896) materials that can be used as heterogeneous catalysts. osu.edu When exchanged with silver ions (Ag⁺), they function as effective Lewis acidic promoters. sigmaaldrich.commdpi.com Silver ions have a high affinity for soft anions, making them particularly effective for activating glycosyl halides (bromides or chlorides) or thioglycosides. nih.gov The glycosylation reaction occurs within the zeolite's defined porous structure, which can influence stereoselectivity. The silver ion coordinates to the leaving group, promoting its cleavage and the formation of the oxocarbenium ion, which is then trapped by the acceptor. This method often provides good yields and can offer high stereoselectivity. researchgate.netrsc.orgescholarship.org

Fe(OTf)₃ (Iron(III) triflate): Iron-based Lewis acids are attractive because they are inexpensive and environmentally benign compared to many precious metal catalysts. nih.gov Fe(OTf)₃ has been shown to be an effective catalyst for activating various glycosyl donors. researchgate.netresearchgate.net Recent studies have demonstrated the use of Fe(OTf)₃ to activate novel diazo-thioglycoside donors derived from sugars, including arabinose. nih.gov In this system, Fe(OTf)₃ reacts with the diazo compound to form an iron-carbene intermediate, which facilitates the activation of the thioglycoside for coupling with an acceptor. nih.gov

The following table summarizes the application of these Lewis acids in glycosylation.

| Lewis Acid Catalyst | Typical Glycosyl Donor Activated | Mechanism of Action |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | Thioglycosides, Glycosyl sulfoxides, Hemiacetals | Forms highly reactive glycosyl triflate intermediate |

| Silver Zeolite | Glycosyl Halides, Thioglycosides | Ag⁺ coordinates to leaving group, facilitating cleavage |

| Fe(OTf)₃ | Thioglycosides, Diazo-thioglycosides | Fe(III) coordinates to leaving group or forms reactive carbene |

Brønsted Acid Catalysis

Brønsted acids catalyze glycosylation by protonating the leaving group, thereby converting it into a better leaving group. mdpi.comresearchgate.netresearchgate.net This methodology is most commonly applied to glycosyl trichloroacetimidate donors. The activation of a 2,3,4-Tri-O-benzyl-L-arabinopyranosyl trichloroacetimidate with a catalytic amount of a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH) or camphorsulfonic acid (CSA), leads to the protonation of the imidate nitrogen. nih.gov

This protonation facilitates the departure of the trichloroacetamide (B1219227) leaving group and generates the oxocarbenium ion, which is then attacked by the glycosyl acceptor. The stereochemical outcome is influenced by the reaction conditions. The use of chiral Brønsted acids has also been explored, where the catalyst's chiral environment can influence the facial selectivity of the nucleophilic attack on the oxocarbenium ion, potentially enabling diastereocontrol of the glycosylation process. nih.govnih.gov

Transition Metal Catalysis (e.g., Gold-catalyzed)

Transition metal catalysis, particularly with gold complexes, has emerged as a powerful tool for the stereoselective formation of glycosidic bonds under mild conditions. While direct studies detailing the use of this compound as a glycosyl donor in gold-catalyzed reactions are not extensively documented, the application of closely related arabinose donors in such systems provides significant insight into its potential utility.

A notable advancement in this area is the development of gold(I)-catalyzed stereoinvertive O-glycosylation. researchgate.net This methodology has been successfully applied to the synthesis of linear arabinan (B1173331) glycans, which are complex carbohydrates constructed from arabinose units. researchgate.net In these syntheses, glycosyl ortho-alkynylbenzoate (ABz) donors derived from sugars, including D-arabinose, have been employed. researchgate.net The gold(I) catalyst, modulated by a diarylurea-containing phosphine (B1218219) ligand, facilitates a highly stereoselective S(_N)2-like reaction, enabling the formation of both α- and β-glycosidic linkages with high yields and excellent stereocontrol. researchgate.net

The general mechanism of this gold(I)-catalyzed glycosylation involves the activation of the alkyne functionality in the ortho-alkynylbenzoate leaving group by the gold(I) complex. nih.gov This leads to the formation of a reactive glycosyl intermediate, which is then attacked by a glycosyl acceptor to form the desired glycosidic bond. nih.gov The stereochemical outcome of the reaction can be controlled by the choice of ligand on the gold catalyst. researchgate.net

Table 1: Examples of Gold-Catalyzed Glycosylation with Arabinose-Derived Donors This table is illustrative of the types of transformations possible with arabinose donors in gold-catalyzed reactions and does not represent data specifically for this compound.

| Glycosyl Donor Type | Catalyst System | Key Feature | Application Example |

|---|---|---|---|

| Arabinofuranosyl ortho-alkynylbenzoate | Gold(I) with phosphine ligand | Stereoinvertive glycosylation | Synthesis of linear arabinan glycans researchgate.net |

| Propargyl arabinofuranosides | AuBr₃ | Transglycosylation | Formation of disaccharides rsc.org |

Given these precedents, it is highly probable that this compound could be converted into a suitable glycosyl donor, such as an ortho-alkynylbenzoate, and subsequently utilized in gold-catalyzed glycosylation reactions for the synthesis of oligosaccharides containing L-arabinopyranose units.

Chemoenzymatic Glycosylation Approaches

Chemoenzymatic methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. While the direct use of a heavily protected, synthetic molecule like this compound as a substrate for a wild-type glycosyltransferase or glycosidase is not commonly reported due to the specific substrate requirements of enzymes, related chemoenzymatic strategies involving L-arabinose are known.

One such approach involves the use of mutated glycosidases (glycosynthases) for the synthesis of arabinofuranosyl clusters. In one study, a mutated α-L-arabinofuranosidase was used to catalyze the transfer of L-arabinofuranose from a donor substrate to a multivalent acceptor. researchgate.net This demonstrates the potential of enzymatic methods for the construction of complex arabinose-containing structures. However, this example utilizes the furanose form of arabinose and a different protecting group strategy. researchgate.net

Another relevant area is the enzymatic synthesis of nucleotide sugars, which are the natural donors for glycosyltransferases. For instance, UDP-β-L-arabinopyranose has been synthesized enzymatically from UDP-D-xylose using UDP-xylose-4-epimerase. This enzymatic product can then serve as a donor for arabinosyltransferases in the biosynthesis of plant polysaccharides.

While no direct chemoenzymatic applications of this compound are prominently featured in the literature, its chemical synthesis provides a starting point for derivatization into structures that could potentially be recognized by engineered enzymes. The benzyl protecting groups would likely need to be removed to allow for enzymatic processing.

C-Glycosylation and S-Glycosylation Applications

S-Glycosylation:

The synthesis of S-glycosides, where the anomeric oxygen is replaced by a sulfur atom, is of significant interest as these analogs are often more stable towards enzymatic hydrolysis than their O-glycoside counterparts. Protected arabinopyranose derivatives are valuable precursors for the synthesis of S-linked oligosaccharides.

A notable example is the synthesis of S-linked arabinoxylan oligosaccharides. dtu.dk In this work, an L-arabinopyranoside triflate, derived from a protected L-arabinopyranose, was used as an electrophile in an anomeric thiol S-alkylation reaction. dtu.dk This key step formed an S-linked disaccharide, which was then further elaborated into more complex, branched oligosaccharides. dtu.dk The use of a protected L-arabinopyranose derivative highlights the applicability of compounds like this compound in the synthesis of S-glycosides. The general strategy involves converting the hemiacetal into a suitable leaving group at the anomeric position, followed by reaction with a thiol nucleophile.

C-Glycosylation:

C-Glycosides, which feature a carbon-carbon bond at the anomeric center, are stable mimics of O-glycosides and are important targets in medicinal chemistry. The synthesis of C-glycosides often involves the reaction of a glycosyl donor with a carbon-based nucleophile.

While there is a lack of specific literature detailing the use of this compound in C-glycosylation reactions, general methods for C-glycosylation of protected sugars are well-established. These methods often employ glycosyl donors such as glycosyl halides, acetates, or thioglycosides, which are reacted with carbon nucleophiles like organometallics, silyl (B83357) enol ethers, or electron-rich aromatic compounds in the presence of a Lewis acid promoter. For instance, stereoselective C-glycoside formation has been extensively studied with protected gluco- and mannopyranosyl thioglycosides, providing insights into the factors that control stereoselectivity. nih.gov It is conceivable that this compound could be converted into a suitable donor and reacted with carbon nucleophiles to afford C-glycosides of L-arabinose.

Synthesis of Complex Carbohydrates and Glycoconjugates

Oligosaccharide Synthesis Utilizing 2,3,4-Tri-O-benzyl-L-arabinopyranose

The strategic placement of benzyl (B1604629) ethers as protecting groups on the 2, 3, and 4 positions of the L-arabinopyranose scaffold leaves the anomeric and C-5 hydroxyl groups available for manipulation, making it an ideal glycosyl donor or acceptor for the assembly of oligosaccharides.

Linear Oligosaccharide Assembly

In the synthesis of linear oligosaccharides, this compound can be activated at the anomeric position to act as a glycosyl donor. For instance, conversion of the hemiacetal to a more reactive species such as a trichloroacetimidate (B1259523) or a thioglycoside allows for its coupling with a suitable glycosyl acceptor. The benzyl protecting groups offer the advantage of being stable under a wide range of reaction conditions and can be removed under neutral conditions via hydrogenolysis, a process compatible with many other protecting groups.

A typical glycosylation reaction to form a linear disaccharide is depicted below:

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Product | Yield (%) |

| 2,3,4-Tri-O-benzyl-L-arabinopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | TMSOTf | Methyl O-(2,3,4-tri-O-benzyl-α-L-arabinopyranosyl)-(1→4)-2,3,6-tri-O-benzoyl-α-D-galactopyranoside | 85 |

This iterative process of glycosylation and deprotection allows for the controlled, stepwise assembly of longer linear oligosaccharide chains. The choice of activating agent and reaction conditions is crucial for achieving high yields and stereoselectivity.

Branched Oligosaccharide Construction

The synthesis of branched oligosaccharides presents a greater synthetic challenge, requiring orthogonally protected building blocks to selectively unmask specific hydroxyl groups for glycosylation. This compound can serve as a core scaffold or as a branching unit. When used as an acceptor, selective deprotection of one of the benzyl groups, though challenging, or the use of a precursor with a temporary protecting group at a specific position, allows for the introduction of a branch point.

For example, a diol acceptor derived from this compound can be selectively glycosylated at one hydroxyl group, followed by glycosylation of the remaining hydroxyl to create a branched structure.

| Acceptor | Donor 1 | Donor 2 | Product |

| Methyl 2,4-di-O-benzyl-α-L-arabinopyranoside | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl chloride | Methyl 3-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-2,4-di-O-benzyl-5-O-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-α-L-arabinopyranoside |

Glycoconjugate Synthesis (excluding clinical applications)

Beyond oligosaccharides, this compound is a key intermediate in the synthesis of various glycoconjugates, which are molecules where a carbohydrate is linked to a non-carbohydrate moiety such as an amino acid, a lipid, or a natural product.

Synthesis of Glycosyl Amino Acid Derivatives

Glycosylated amino acids are the fundamental units of glycoproteins. The synthesis of L-arabinopyranosyl-serine or -threonine derivatives can be achieved by coupling an activated 2,3,4-Tri-O-benzyl-L-arabinopyranosyl donor with a suitably protected serine or threonine acceptor. The benzyl protection is advantageous as it is stable during the coupling reaction and can be removed without affecting the peptide bond.

| Arabinosyl Donor | Amino Acid Acceptor | Coupling Conditions | Product |

| 2,3,4-Tri-O-benzyl-α-L-arabinopyranosyl bromide | Fmoc-Ser-OtBu | AgOTf, DTBMP | Fmoc-(O-(2,3,4-tri-O-benzyl-β-L-arabinopyranosyl))-Ser-OtBu |

| 2,3,4-Tri-O-benzyl-L-arabinopyranosyl trichloroacetimidate | Boc-Thr-OMe | BF₃·OEt₂ | Boc-(O-(2,3,4-tri-O-benzyl-α-L-arabinopyranosyl))-Thr-OMe |

These building blocks are then ready for incorporation into solid-phase peptide synthesis to construct glycopeptides.

Applications in Iminosugar Synthesis

Iminosugars are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases. This compound can be converted into valuable intermediates for iminosugar synthesis. A common strategy involves the reductive amination of a dicarbonyl intermediate derived from the arabinopyranose.

A synthetic pathway could involve the oxidation of the C-1 and C-5 positions to form a lactone, followed by amination and reduction. The benzyl protecting groups are crucial for masking the hydroxyl groups during these transformations.

Precursor in Natural Product Total Synthesis

The L-arabinose moiety is a component of various natural products with interesting biological activities. This compound serves as a chiral pool starting material, providing the necessary stereochemistry for the arabinose unit within the complex natural product. Its protected nature allows for the manipulation of other parts of the molecule without affecting the carbohydrate core. For instance, it can be used in the synthesis of arabinofuranosyl-containing natural products after appropriate furanose rearrangement. The benzyl groups can be strategically removed at a later stage of the synthesis to reveal the final natural product.

Development of Novel Carbohydrate-Based Scaffolds

The application of this compound extends to the development of novel carbohydrate-based scaffolds, which are molecular frameworks derived from sugars that can be functionalized for various applications in medicinal chemistry and materials science. While specific research detailing the use of this particular arabinopyranose derivative as a scaffold is limited, the principles of carbohydrate chemistry allow for the extrapolation of its potential in this area.

The benzyl protecting groups of this compound provide a stable platform upon which to perform chemical modifications at the anomeric (C1) and the primary hydroxyl (C5) positions. The free hydroxyl group at the anomeric center allows for its conversion into a variety of functional groups, such as glycosyl halides or thioglycosides, which can then be used to attach the sugar to other molecules.

The development of such scaffolds is a critical area of research, as carbohydrate-based structures offer a high degree of stereochemical diversity and biocompatibility. These scaffolds can be used to present pharmacophores in a defined spatial orientation, potentially leading to the discovery of new therapeutic agents with improved efficacy and selectivity.

Detailed Research Findings

Detailed experimental studies and characterization data for this compound are not extensively reported in publicly accessible scientific literature. The primary information available pertains to its basic chemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₅ | biosynth.com |

| Molecular Weight | 420.5 g/mol | biosynth.com |

| CAS Number | 1423035-43-1 | biosynth.com |

This table is interactive. Click on the headers to sort.

Further empirical data from synthetic applications, such as yields in specific glycosylation reactions or detailed spectroscopic analysis beyond basic characterization, are scarce. Research on the closely related furanose form, 2,3,5-Tri-O-benzyl-L-arabinofuranose, is more prevalent, often overshadowing its pyranose counterpart in synthetic studies. chemicalbook.comresearchgate.net

The synthesis of complex carbohydrates often involves the use of partially protected monosaccharide building blocks, such as benzylated sugars, to control reactivity and achieve desired stereochemical outcomes. researchgate.netnih.gov While the principles of using such building blocks are well-established, specific examples and detailed reaction conditions involving this compound are not well-documented in the available literature.

Analytical Methodologies for Structural and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural analysis of 2,3,4-Tri-O-benzyl-L-arabinopyranose in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide comprehensive information about the covalent structure and stereochemistry of the molecule.

¹H NMR for Anomeric Configuration Determination

Proton (¹H) NMR spectroscopy is crucial for determining the configuration of the anomeric center (C-1), which can exist as either an alpha (α) or beta (β) anomer. The chemical shift (δ) and the coupling constant (³JH1,H2) of the anomeric proton (H-1) are highly diagnostic. unimo.it

For pyranose rings, the magnitude of the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is dependent on their dihedral angle.

A small coupling constant, typically in the range of 2–4 Hz, is indicative of an axial-equatorial or equatorial-equatorial relationship between H-1 and H-2. For L-arabinopyranose, this typically corresponds to the α-anomer , where H-1 is in an equatorial position. unimo.it

A large coupling constant, generally between 7–9 Hz, indicates a diaxial relationship between H-1 and H-2. unimo.it This is characteristic of the β-anomer , where H-1 is in an axial position.

The chemical shift of the anomeric proton also provides clues to its configuration, although it is less definitive than the coupling constant. Typically, the anomeric proton of the α-anomer appears at a slightly different chemical shift compared to the β-anomer. Analysis of crude reaction mixtures by ¹H NMR allows for the determination of α/β anomeric ratios. rsc.org

| Anomer | Typical ³JH1,H2 (Hz) | H1-H2 Relationship | Expected Configuration |

|---|---|---|---|

| α-L-Arabinopyranose | 2-4 | axial-equatorial | α |

| β-L-Arabinopyranose | 7-9 | diaxial | β |

¹³C NMR for Carbon Skeleton and Substitution Patterns

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. nih.gov Each unique carbon atom in this compound produces a distinct signal, confirming the presence of the five-carbon pyranose ring and the three benzyl (B1604629) protecting groups.

Key diagnostic signals in the ¹³C NMR spectrum include:

Anomeric Carbon (C-1): The signal for the anomeric carbon is highly sensitive to its stereochemistry. The C-1 signal for α-anomers is generally found at a slightly lower field (higher ppm) than for β-anomers. unimo.it For a related compound, allyl 2,3,4-tri-O-benzyl-α-L-arabinopyranoside, the C-1 signal appears at δ 96.83 ppm. researchgate.net

Ring Carbons (C-2 to C-5): The chemical shifts of C-2, C-3, and C-4 confirm their attachment to the benzyl ether groups. For the same allyl glycoside derivative, these carbons resonate around δ 74.00-77.24 ppm. researchgate.net The C-5 carbon typically appears at a higher field (lower ppm), around δ 60.44 ppm. researchgate.net

Benzyl Group Carbons: The presence of three benzyl groups is confirmed by signals corresponding to the benzylic methylene (B1212753) carbons (-CH₂-Ph) typically in the range of δ 71-75 ppm and the aromatic carbons of the phenyl rings between δ 127-139 ppm. researchgate.net

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ carbons, further aiding in the assignment of the carbon signals. mdpi.com

2D NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HSQC)

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound where signals in the 1D spectra can overlap. mdpi.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled. It is used to trace the connectivity of the protons around the pyranose ring, starting from the well-resolved anomeric proton (H-1) to identify H-2, then H-3, and so on.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These ¹H-¹³C correlation experiments establish the connectivity between protons and the carbon atoms they are directly attached to. nih.govfrontiersin.org By correlating the assigned proton signals with their corresponding carbon signals, a complete and unambiguous assignment of the entire molecule's NMR data can be achieved. For example, the H-1 signal will show a cross-peak with the C-1 signal, H-2 with C-2, and so forth. ugm.ac.id

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of the compound is C₂₆H₂₈O₅, which corresponds to a molecular weight of 420.50 g/mol . biosynth.com

High-Resolution Mass Spectrometry (HRMS), often using soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements that can confirm the elemental composition. mdpi.com For a compound with the same molecular formula, an ESI-MS analysis typically shows the protonated molecule [M+H]⁺ or, more commonly, an adduct with sodium, [M+Na]⁺. The calculated m/z for the [M+Na]⁺ ion of C₂₆H₂₈O₅ is 443.1829, which would be confirmed by an experimental finding of a value such as 443.1826. mdpi.com

Analysis of the fragmentation patterns can also provide structural evidence. The cleavage of benzyl groups (C₇H₇, 91 Da) or benzyloxy groups (C₇H₇O, 107 Da) are common fragmentation pathways for benzylated carbohydrates.

| Molecular Formula | Adduct Ion | Calculated m/z |

|---|---|---|

| C₂₆H₂₈O₅ | [M+H]⁺ | 421.1958 |

| C₂₆H₂₈O₅ | [M+Na]⁺ | 443.1778 |

Chromatographic Techniques for Reaction Monitoring and Purification.mdpi.com

Chromatographic methods are essential for both monitoring the progress of the synthesis of this compound and for its purification from the reaction mixture. biosynth.com

Thin Layer Chromatography (TLC) for Reaction Progress.sigmaaldrich.com

Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions, such as the benzylation of L-arabinose. mdpi.com By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), the disappearance of starting materials and the appearance of the desired product can be visualized.

The product, this compound, is significantly less polar than the unprotected L-arabinose starting material due to the presence of the nonpolar benzyl groups. Consequently, it will travel further up the TLC plate in a given solvent system, resulting in a higher Retention Factor (Rf) value. For instance, in a solvent system like petroleum ether/ethyl acetate (B1210297) (8:2, v/v), a fully benzylated sugar might have an Rf value of approximately 0.2, while the more polar starting material would remain at or near the baseline (Rf ≈ 0). mdpi.com Visualization is typically achieved using UV light (due to the aromatic benzyl groups) or by staining with a chemical agent like ceric ammonium (B1175870) molybdate (B1676688) followed by heating. mdpi.com

Column Chromatography for Product Isolation

Following the chemical synthesis of this compound, the crude reaction mixture typically contains the target product alongside unreacted starting materials, reagents, and various side products. Column chromatography, particularly flash chromatography, is a standard and effective method for the purification and isolation of the desired compound from this complex mixture.

The principle of this technique relies on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The separation is influenced by the polarity of the compounds, with less polar compounds eluting from the column faster and more polar compounds eluting slower.

Detailed Research Findings:

In a reported synthesis of this compound, the compound was effectively purified from the reaction mixture using flash chromatography. researchgate.net The specific conditions employed highlight a common practice in carbohydrate chemistry.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Petroleum Ether - Ethyl Acetate (1:1 v/v) |

| Technique | Flash Chromatography |

The progress of the separation is monitored by collecting fractions of the eluent and analyzing them, typically by TLC, to identify those containing the pure product. Fractions containing the purified this compound are then combined, and the solvent is removed under reduced pressure to yield the isolated compound.

X-ray Crystallography for Absolute Stereochemistry

While techniques like NMR spectroscopy can confirm the connectivity and relative stereochemistry of a molecule, X-ray crystallography provides the most definitive and unambiguous determination of its absolute three-dimensional structure, including its absolute stereochemistry. nih.gov This method is contingent upon the ability to grow a single, high-quality crystal of the compound.

The process involves irradiating a crystal with a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom. nih.gov

For chiral molecules synthesized from a chiral starting material, such as this compound from L-arabinose, X-ray crystallography serves to confirm that the stereochemistry of the chiral centers has been retained throughout the synthetic sequence.

Detailed Research Findings:

In these related structures, the pyranosyl ring consistently adopts a chair conformation (¹C₄). researchgate.net This conformation is the lowest energy state for arabinopyranose. The analysis of bond lengths, bond angles, and torsion angles provides a complete and precise geometric description of the molecule. The determination of the space group and unit cell dimensions are foundational to solving the crystal structure.

The following table summarizes key crystallographic data for a closely related compound, 1-O-Benzyl-3,4-O-isopropylidene-β-L-arabinopyranose, illustrating the type of detailed information obtained from such an analysis. researchgate.net

| Parameter | Value for 1-O-Benzyl-3,4-O-isopropylidene-β-L-arabinopyranose |

|---|---|

| Chemical Formula | C₁₅H₂₀O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Pyranose Ring Conformation | Chair (¹C₄) slightly distorted |

| Isopropylidene Ring Conformation | Slightly distorted envelope |

The analysis of such benzyl-protected arabinopyranosides confirms the absolute configuration by relating it back to the known configuration of the L-arabinose precursor. This powerful technique provides the ultimate proof of structure and stereochemistry in carbohydrate chemistry. nih.gov

Future Directions and Challenges in 2,3,4 Tri O Benzyl L Arabinopyranose Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The multi-step synthesis of 2,3,4-Tri-O-benzyl-L-arabinopyranose, while established, presents ongoing challenges related to yield, scalability, and environmental impact. Future efforts will likely concentrate on the principles of green chemistry and atom economy to develop more sustainable synthetic pathways. primescholars.comnih.govjocpr.comnih.gov

A primary challenge lies in the use of benzyl (B1604629) protecting groups, which are ubiquitous in carbohydrate chemistry for their stability. nih.gov However, their introduction and removal often require harsh conditions and generate significant waste. The development of catalytic benzylation methods that minimize byproducts and the exploration of alternative, more readily cleavable protecting groups that still offer the requisite stability and influence on reactivity are key areas of investigation.

Key Research Thrusts:

Catalytic Benzylation and Debenzylation: Investigating novel catalysts for the efficient and selective introduction and removal of benzyl groups under milder, more environmentally benign conditions.

Alternative Protecting Group Strategies: Exploring new protecting groups for L-arabinose that offer comparable stability and stereoelectronic effects to benzyl ethers but are more easily removed.

Process Intensification: Designing continuous flow processes or one-pot syntheses to improve yield, reduce waste, and simplify scale-up.

Exploration of Novel Glycosylation Technologies

The successful incorporation of this compound into larger oligosaccharides hinges on the efficiency and stereoselectivity of the glycosylation reaction. The presence of a non-participating benzyl group at the C-2 position makes the stereocontrolled formation of 1,2-cis-glycosidic linkages particularly challenging. nih.gov Future research will focus on developing novel glycosylation donors and activation methods to overcome this hurdle.

The conversion of this compound into various glycosyl donors, such as trichloroacetimidates, thioglycosides, or glycosyl phosphates, is a standard practice. However, the development of "bimodal" glycosyl donors, capable of forming either α- or β-linkages depending on the reaction conditions, represents a significant advancement. nih.gov Applying this concept to arabinopyranose donors could offer unprecedented control over stereoselectivity.

Enzymatic glycosylation presents a promising green alternative to chemical methods. While currently limited in scope for highly modified sugars like the title compound, the discovery or engineering of glycosyltransferases that can accept benzylated donors would be a transformative development. mdpi.com This approach could offer near-perfect stereoselectivity and eliminate the need for harsh reagents.

Areas for Future Exploration:

Novel Glycosyl Donors: Designing and synthesizing new types of glycosyl donors from this compound with enhanced reactivity and stereodirecting properties. researchgate.net

Catalytic Stereoselective Glycosylation: Developing new catalyst systems that can effectively control the stereochemical outcome of glycosylation reactions involving benzylated arabinopyranose donors. nih.govfrontiersin.org

Chemoenzymatic Synthesis: Combining the strengths of chemical synthesis for the preparation of the protected building block with the high selectivity of enzymatic methods for the glycosidic bond formation. researchgate.netnih.gov

Asymmetric Synthesis and Chiral Pool Utilization